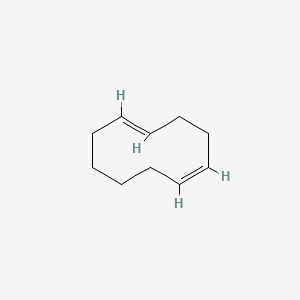

cis,trans-1,5-Cyclodecadiene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis,trans-1,5-Cyclodecadiene is a useful research compound. Its molecular formula is C9H6ClNO2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

Cis,trans-1,5-Cyclodecadiene is characterized by the presence of two double bonds within a ten-membered carbon ring. The compound exists as a mixture of geometric isomers, specifically the cis and trans forms, which influence its reactivity and applications.

1. Organic Synthesis:

This compound serves as a precursor in various organic synthesis reactions. Its ability to undergo addition reactions makes it suitable for synthesizing complex molecules.

- Addition Reactions: The compound can participate in electrophilic addition reactions, where it reacts with halogens or hydrogen halides to form haloalkanes. Research indicates that the addition of bromine to this compound yields dibromides with high regioselectivity .

2. Catalysis:

The compound has been utilized in nickel-catalyzed reactions to produce various organic compounds. For instance, it can be involved in the dimerization processes leading to larger cyclic compounds or in the formation of substituted amines through reactions with azomethines .

Case Study: Nickel-Catalyzed Reactions

In a study examining nickel-catalyzed reactions involving this compound, researchers reported yields of 60-80% when reacted with substituted nonatrienyl amines . This demonstrates its effectiveness as a building block in synthetic chemistry.

Biological Applications

Recent studies have explored the biological properties of this compound. It has shown potential as an anti-cancer agent due to its interaction with cellular pathways.

Case Study: Anticancer Activity

In research published by the National Cancer Institute, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited significant activity against several types of cancer cells, indicating its potential for further development as an anticancer drug .

Material Science Applications

This compound is also relevant in material science due to its properties as a monomer for polymerization.

Polymerization Studies:

The compound can be polymerized to form elastomers or thermoplastics that exhibit unique mechanical properties. The resulting materials have applications in coatings and adhesives due to their flexibility and durability .

特性

CAS番号 |

17755-14-5 |

|---|---|

分子式 |

C9H6ClNO2 |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。